molecular formula C7H6ClI B1349886 2-Chloro-6-iodotoluene CAS No. 42048-11-3

2-Chloro-6-iodotoluene

Cat. No. B1349886
CAS RN: 42048-11-3
M. Wt: 252.48 g/mol
InChI Key: OEHHXVIJMCMYGM-UHFFFAOYSA-N
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Description

2-Chloro-6-iodotoluene (6-CI-Tol) is an organic compound with the molecular formula C7H7ClIO. It is a colorless to pale yellow liquid with a pungent odor. 6-CI-Tol is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of other compounds such as 2-chloro-6-iodobenzene, which is used as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

Friedel-Crafts Reactions

2-Chloro-6-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation reaction. Research has shown that acetylation and benzoylation of iodobenzene and its derivatives, including this compound, can produce various compounds under specific conditions, yielding products like p-iodoacetophenone or p-iodobenzophenone. These findings are significant in synthetic organic chemistry (Gore, Thorburn, & Weyell, 1973).

α-Oxygen Functionalizations

In the domain of organic synthesis, this compound is used for α-oxygen functionalizations of β-dicarbonyl compounds. This process involves the introduction of various oxygen-containing functionalities, such as tosyloxy and acetoxy, to β-dicarbonyl compounds. The transformations are facilitated by hypervalent iodine(III) species, demonstrating the reagent's utility in diversifying organic molecules (Yu, Tian, & Zhang, 2010).

Photodissociation Dynamics

In the field of physical chemistry, studies on the photodissociation dynamics of 2-iodotoluene have provided insights into the dissociation process of the C-I bond in this molecule. This research contributes to the understanding of fundamental reaction mechanisms in photochemistry (Liu et al., 2016).

Oxidative Intramolecular Coupling

This compound plays a rolein oxidative intramolecular coupling processes, particularly in the synthesis of polycyclic aromatic hydrocarbons. The catalytic activity of hypervalent iodine, generated from this compound, facilitates the coupling of arene and alkene C-H bonds, leading to the formation of complex hydrocarbons. This process highlights its significance in organic synthesis and the development of new catalytic methods (Zhao, Britt, & Murphy, 2018).

Halogenation Reactions

The compound is also relevant in halogenation reactions. Research in this area has shown that this compound can be used in the formation of dihalo compounds, which are essential intermediates in various synthetic pathways. This underscores its role in expanding the toolkit for halogenation chemistry (Tao, Tran, & Murphy, 2013).

Selective Iodination of Toluene

A significant application of this compound is in the selective iodination of toluene to form para-iodotoluene. This process demonstrates the utility of this compound in facilitating specific chemical transformations, which is crucial in the production of specialized aromatic compounds (Sharma, Deshmukh, & Singh, 1996).

properties

IUPAC Name

1-chloro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHHXVIJMCMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373974
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42048-11-3
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodo-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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